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Introduction
Metchnikowin (Mtk) is a proline-rich antimicrobial peptide (AMP) first identified in the fruit fly,

Drosophila melanogaster.[1] As a key effector molecule of the insect's innate immune system,

Metchnikowin exhibits a broad spectrum of activity against both Gram-positive bacteria and

filamentous fungi.[1][2] Its expression is tightly regulated by two distinct signaling pathways, the

Toll and the immune deficiency (Imd) pathways, highlighting its crucial role in combating a

range of microbial infections.[3][4] This technical guide provides a comprehensive overview of

the identification, sequence analysis, and regulatory mechanisms of the Metchnikowin gene,

along with detailed experimental protocols relevant to its study.

Gene Identification and Sequence Analysis
The Metchnikowin gene was first identified through the isolation and characterization of an

immune-inducible peptide from Drosophila.[1] Subsequent cDNA cloning and sequencing

revealed the gene structure and amino acid sequence of the peptide.

Gene Structure and Location
The Metchnikowin (Mtk) gene is located on the right arm of the second chromosome at

position 52A1-2 in Drosophila melanogaster.[1] The gene consists of a single exon, encoding a
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precursor peptide that is subsequently processed to yield the mature 26-amino acid

antimicrobial peptide.[5]

Sequence and Isoforms
The Metchnikowin precursor peptide is 52 amino acids long. Two isoforms of the mature

Metchnikowin peptide have been identified, differing by a single amino acid at position 29 of

the precursor. This variation is the result of a single nucleotide polymorphism in the gene.[1]

Table 1: Metchnikowin Gene and Protein Sequence Information

Identifier Sequence

Gene (cDNA)

ATGCAACTGAATCTGGGTGCAATTTTCCTGG

CCCTGCTGGGTGTGATGGCCACGGCCACAT

CGGTGCTGGCAGAACCACACCGTCACCAGG

GTCCCATTTTCGACACCCGTCCGTCTCCGTT

CAACCCGAACCAGCCCCGTCCGGGTCCCAT

CTATTGA

Protein (Precursor)
MQLNLGAIFLALLGVMATATSVLAEPHRHQGPI

FDTRPSPFNPNQPRPGPIY[2]

Mature Peptide (Isoform 1) EPHRHQGPIFDTRPSPFNPNQPRPGPIY

Mature Peptide (Isoform 2) EPRRHQGPIFDTRPSPFNPNQPRPGPIY

Antimicrobial Activity
Metchnikowin exhibits potent antimicrobial activity against a range of pathogens. Its primary

mechanism of action is thought to involve the disruption of microbial cell membranes.

Table 2: Antimicrobial Activity of Metchnikowin
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Target Organism Activity Metric Value Reference

Fusarium

graminearum
IC50 ~1 µM [6]

Gram-positive

bacteria
General Activity Potent [2]

Filamentous fungi General Activity Potent [2]

Candida albicans MIC 0.9 µg/mL [6]

Candida albicans MFC 1.8 µg/mL [6]

Note: MIC (Minimum Inhibitory Concentration), MFC (Minimum Fungicidal Concentration), IC50

(Half-maximal inhibitory concentration).

Regulation of Metchnikowin Gene Expression
The expression of the Metchnikowin gene is induced upon microbial infection and is regulated

by the Toll and Imd signaling pathways. These pathways are central to the Drosophila innate

immune response and are activated by different pathogen-associated molecular patterns

(PAMPs).

The Toll and Imd Signaling Pathways
The Toll pathway is primarily activated by Gram-positive bacteria and fungi, leading to the

activation of the transcription factors Dorsal and Dif (Dorsal-related immunity factor).[7][8] The

Imd pathway is mainly triggered by Gram-negative bacteria and results in the activation of the

transcription factor Relish.[3][9] Both pathways can independently and synergistically induce

the expression of Metchnikowin, providing a broad-spectrum antimicrobial response.[10]
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Caption: Regulation of Metchnikowin expression by the Toll and Imd pathways.

Experimental Protocols
The study of the Metchnikowin gene involves a variety of molecular biology techniques. Below

are detailed methodologies for key experiments.

cDNA Cloning of the Metchnikowin Gene
This protocol outlines the steps for isolating the Metchnikowin cDNA from Drosophila mRNA.

Start: Immune-challenged Drosophila 1. Total RNA Extraction 2. mRNA Isolation (Oligo-dT beads) 3. Reverse Transcription (cDNA synthesis) 4. PCR Amplification (Mtk-specific primers) 5. Agarose Gel Electrophoresis 6. Excision of Mtk cDNA band 7. Ligation into Cloning Vector 8. Transformation into E. coli 9. Colony Screening and Plasmid Purification 10. Sanger Sequencing End: Mtk cDNA Sequence

Click to download full resolution via product page

Caption: Workflow for cDNA cloning of the Metchnikowin gene.

Methodology:

Immune Challenge: Induce an immune response in adult Drosophila melanogaster by

pricking them with a needle dipped in a bacterial suspension (e.g., E. coli and M. luteus).
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RNA Extraction: After 6-12 hours post-infection, extract total RNA from the flies using a

suitable method like TRIzol reagent.

mRNA Isolation: Isolate messenger RNA (mRNA) from the total RNA using oligo(dT)-

cellulose chromatography.

cDNA Synthesis: Synthesize first-strand cDNA from the mRNA using a reverse transcriptase

and an oligo(dT) primer.

PCR Amplification: Amplify the Metchnikowin cDNA using gene-specific primers designed

based on the known sequence.

Gel Electrophoresis and Purification: Run the PCR product on an agarose gel and purify the

DNA band corresponding to the expected size of the Metchnikowin cDNA.

Cloning: Ligate the purified PCR product into a suitable cloning vector (e.g., pGEM-T Easy

Vector).

Transformation and Screening: Transform the ligated vector into competent E. coli cells.

Screen for positive clones using blue-white screening and colony PCR.

Sequencing: Sequence the plasmid DNA from positive clones to confirm the identity of the

Metchnikowin cDNA.

Generation of Transgenic Drosophila with a
Metchnikowin-GFP Reporter
This protocol describes the creation of transgenic flies expressing Green Fluorescent Protein

(GFP) under the control of the Metchnikowin promoter to visualize its expression.
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Start: Isolate Mtk Promoter

1. Clone Mtk promoter region into a vector containing a minimal promoter and GFP

2. Microinject the construct into Drosophila embryos

3. Cross injected G0 flies to a balancer stock

4. Screen G1 progeny for the reporter gene marker

5. Establish stable transgenic lines

End: Mtk-GFP reporter flies

Click to download full resolution via product page

Caption: Workflow for generating Metchnikowin-GFP reporter flies.

Methodology:

Promoter Cloning: Amplify the promoter region of the Metchnikowin gene from Drosophila

genomic DNA using PCR and clone it into a vector containing a minimal promoter followed

by the GFP coding sequence.
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Embryo Injection: Microinject the resulting plasmid construct into Drosophila embryos at the

pre-blastoderm stage. This is typically done in a host strain that allows for easy identification

of transformants.

Genetic Crosses: Rear the injected embryos to adulthood (G0 generation) and cross them

with a balancer stock to facilitate the identification and maintenance of the transgene.

Screening: Screen the G1 progeny for the presence of the transgene, often identified by a

visible marker on the plasmid (e.g., a fluorescent eye marker).

Establishment of Stable Lines: Establish stable, homozygous transgenic lines by further

genetic crosses.

Expression Analysis: Analyze GFP expression in the transgenic flies under different

conditions (e.g., with and without immune challenge) using fluorescence microscopy.

CRISPR/Cas9-Mediated Gene Editing of Metchnikowin
This protocol outlines the use of the CRISPR/Cas9 system to create knockout or modified

alleles of the Metchnikowin gene in Drosophila.
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Start: Design gRNAs

1. Design guide RNAs (gRNAs) targeting the Mtk gene

2. Clone gRNAs into an expression vector

3. Co-inject gRNA and Cas9-expressing plasmids into embryos

4. Screen for mutant alleles in the G1 generation

5. Sequence the Mtk locus to confirm the mutation

6. Establish stable mutant lines

End: Mtk mutant flies

Click to download full resolution via product page

Caption: Workflow for CRISPR/Cas9-mediated editing of the Metchnikowin gene.

Methodology:
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Guide RNA (gRNA) Design and Synthesis: Design one or more gRNAs that target specific

sequences within the Metchnikowin gene. Synthesize the gRNAs or clone them into a

suitable expression vector.

Cas9 and gRNA Delivery: Co-inject the gRNA(s) and a plasmid expressing the Cas9

nuclease into pre-blastoderm Drosophila embryos.

Screening for Mutants: Rear the injected embryos to adulthood and screen their progeny for

mutations in the Metchnikowin gene. This can be done by PCR amplification of the target

region followed by sequencing or by observing a phenotype if the mutation is expected to

cause one.

Validation: Sequence the targeted genomic region to confirm the presence and nature of the

mutation (e.g., insertion, deletion, or substitution).

Establishment of Mutant Lines: Establish stable homozygous mutant lines through

subsequent genetic crosses.

Conclusion
The Metchnikowin gene in Drosophila melanogaster serves as an excellent model for studying

the regulation and function of antimicrobial peptides in innate immunity. Its dual regulation by

the Toll and Imd pathways underscores its importance in providing a versatile defense against

a wide array of pathogens. The experimental protocols detailed in this guide provide a

framework for researchers to further investigate the intricacies of Metchnikowin's role in the

immune response and to explore its potential for therapeutic applications. The continued study

of Metchnikowin and other AMPs is crucial for the development of novel strategies to combat

infectious diseases.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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